molecular formula C17H19N5O6S B017569 5'-Tosyladenosine CAS No. 5135-30-8

5'-Tosyladenosine

Cat. No.: B017569
CAS No.: 5135-30-8
M. Wt: 421.4 g/mol
InChI Key: CAXLRAROZXYOHH-XQZPOBRMSA-N
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Description

5’-Tosyladenosine: is an organic compound with the molecular formula C17H19N5O6S . It is a derivative of adenosine, where a tosyl group (p-toluenesulfonyl) is attached to the 5’ position of the ribose sugar. This modification makes it a valuable intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5’-Tosyladenosine can be synthesized through a multi-step reaction process. One common method involves the protection of the 5’-hydroxyl group of adenosine with a tosyl group. This is typically achieved by reacting adenosine with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields 5’-Tosyladenosine after purification.

Industrial Production Methods: Industrial production of 5’-Tosyladenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The final product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5’-Tosyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nucleoside analogs, which are valuable in medicinal chemistry and biochemical research .

Scientific Research Applications

5’-Tosyladenosine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.

    Biology: It serves as a precursor for the synthesis of modified nucleotides, which are used in studying nucleic acid interactions and functions.

    Medicine: Nucleoside analogs derived from 5’-Tosyladenosine are investigated for their potential as antiviral and anticancer agents.

    Industry: It is used in the production of nucleic acid-based therapeutics and diagnostic tools.

Comparison with Similar Compounds

    5’-Tosyluridine: Similar to 5’-Tosyladenosine but with uridine as the nucleoside base.

    5’-Tosylcytidine: Contains cytidine as the nucleoside base.

    5’-Tosylguanosine: Contains guanosine as the nucleoside base.

Uniqueness: 5’-Tosyladenosine is unique due to its specific structure, which allows for selective functionalization at the 3’ and 4’ positions. This makes it particularly valuable in the synthesis of modified nucleotides and nucleic acid-based therapeutics .

Properties

CAS No.

5135-30-8

Molecular Formula

C17H19N5O6S

Molecular Weight

421.4 g/mol

IUPAC Name

[(3R,4S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-6-11-13(23)14(24)17(28-11)22-8-21-12-15(18)19-7-20-16(12)22/h2-5,7-8,11,13-14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11?,13-,14-,17?/m0/s1

InChI Key

CAXLRAROZXYOHH-XQZPOBRMSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2[C@@H]([C@@H](C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Key on ui other cas no.

52604-25-8
5135-30-8

Synonyms

Adenosine 5’-(4-Methylbenzenesulfonate);  5’-O-Toluenesulfonyladenosine;  5’-Tosyladenosine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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